Cas no 406-82-6 (1,1,1-Trifluoropentane)

1,1,1-Trifluoropentane is a fluorinated hydrocarbon with the molecular formula C₅H₉F₃. This compound is characterized by its three fluorine atoms bonded to a single carbon, enhancing its thermal and chemical stability. It is commonly used as a solvent or intermediate in specialty chemical synthesis, particularly in applications requiring low reactivity and high volatility. Its fluorinated structure also contributes to its non-flammability and resistance to oxidation, making it suitable for use in precision cleaning, electronics manufacturing, and refrigeration systems. The compound’s balanced physical properties, including moderate boiling point and low toxicity, further support its utility in industrial and laboratory settings.
1,1,1-Trifluoropentane structure
1,1,1-Trifluoropentane structure
Product name:1,1,1-Trifluoropentane
CAS No:406-82-6
MF:C5H9F3
MW:126.12016
CID:329398
PubChem ID:228005

1,1,1-Trifluoropentane Chemical and Physical Properties

Names and Identifiers

    • Pentane,1,1,1-trifluoro-
    • 1,1,1-Trifluoropentane
    • 1,1,1-trifluoro-pentane
    • 1,1,1-Trifluor-pentan
    • 1,1-Trifluoropentane
    • Pentane,1,1,1-trifluoro
    • Pentane,1,1-trifluoro
    • 406-82-6
    • GQHQAFPRNQPGHX-UHFFFAOYSA-N
    • UNII-3P5J74R3RC
    • SCHEMBL60281
    • 3P5J74R3RC
    • DTXSID30281148
    • YGHBAIZMZQGQRF-UHFFFAOYSA-N
    • Pentane,1,1-trifluoro-
    • AKOS006279087
    • GENRYAJRHIWOJI-UHFFFAOYSA-N
    • NSC20544
    • Pentane, 1,1,1-trifluoro-
    • NSC-20544
    • trifluoropentane
    • Inchi: InChI=1S/C5H9F3/c1-2-3-4-5(6,7)8/h2-4H2,1H3
    • InChI Key: GENRYAJRHIWOJI-UHFFFAOYSA-N
    • SMILES: FC(F)(F)CCCC

Computed Properties

  • Exact Mass: 126.06600
  • Monoisotopic Mass: 126.066
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 55.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 3.1

Experimental Properties

  • Density: 0.9890
  • Boiling Point: 70.48°C (rough estimate)
  • Flash Point: °C
  • Refractive Index: 1.3100
  • PSA: 0.00000
  • LogP: 2.73890

1,1,1-Trifluoropentane Security Information

1,1,1-Trifluoropentane Customs Data

  • HS CODE:2903399090
  • Customs Data:

    China Customs Code:

    2903399090

    Overview:

    2903399090. Fluorination of other acyclic hydrocarbons\Brominated or iodinated derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903399090. brominated,fluorinated or iodinated derivatives of acyclic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

1,1,1-Trifluoropentane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T898588-250mg
1,1,1-Trifluoropentane
406-82-6
250mg
$ 70.00 2022-06-02
A2B Chem LLC
AD33671-5g
Pentane,1,1,1-trifluoro-
406-82-6 97%
5g
$363.00 2024-04-20
Apollo Scientific
PC53034-25g
1,1,1-Trifluoropentane
406-82-6 97%
25g
£1048.00 2025-02-21
Apollo Scientific
PC53034-5g
1,1,1-Trifluoropentane
406-82-6 97%
5g
£490.00 2025-02-21
TRC
T898588-500mg
1,1,1-Trifluoropentane
406-82-6
500mg
$ 95.00 2022-06-02
TRC
T898588-2.5g
1,1,1-Trifluoropentane
406-82-6
2.5g
$ 365.00 2022-06-02

Additional information on 1,1,1-Trifluoropentane

1,1,1-Trifluoropentane: A Comprehensive Overview

The compound with CAS No. 406-82-6, commonly known as 1,1,1-Trifluoropentane, is a fluorinated hydrocarbon that has garnered significant attention in various industrial and scientific applications. This compound is a derivative of pentane, where three hydrogen atoms on the first carbon have been replaced by fluorine atoms. The structure of 1,1,1-Trifluoropentane makes it highly versatile, with properties that make it suitable for a wide range of uses.

Recent studies have highlighted the unique chemical and physical properties of 1,1,1-Trifluoropentane, particularly its stability and reactivity under different conditions. Researchers have explored its potential as a solvent in organic synthesis due to its ability to dissolve a variety of organic compounds effectively. This property has been leveraged in the pharmaceutical industry for the synthesis of complex molecules, where precise control over reaction conditions is crucial.

In addition to its role as a solvent, 1,1,1-Trifluoropentane has been investigated for its applications in refrigeration and air conditioning systems. Its thermodynamic properties make it an ideal candidate for use as a refrigerant in both industrial and residential settings. Recent advancements in refrigeration technology have focused on improving energy efficiency and reducing environmental impact, and 1,1,1-Trifluoropentane has shown promise in meeting these objectives.

The environmental impact of 1,1,1-Trifluoropentane has also been a topic of interest among scientists and policymakers. While it is not classified as a hazardous substance under current regulations, its potential contribution to global warming and ozone depletion has been carefully assessed. Studies indicate that this compound has a relatively low global warming potential compared to other fluorinated hydrocarbons, making it a more sustainable choice for certain applications.

Another area where 1,1,1-Trifluoropentane has found significant application is in the electronics industry. Its dielectric properties make it suitable for use in the production of high-performance electronic components. Recent research has explored its potential as a dielectric material in capacitors and other electronic devices, where stability under high voltage conditions is essential.

The synthesis of 1,1,1-Trifluoropentane involves several methods, including direct fluorination of pentane derivatives and catalytic processes that facilitate selective substitution of hydrogen atoms with fluorine atoms. These methods have been optimized to improve yield and reduce costs, making the compound more accessible for large-scale production.

In terms of safety considerations, 1,1,1-Trifluoropentane is generally considered non-toxic under normal handling conditions. However, prolonged exposure or improper handling may pose health risks due to its volatility and potential for inhalation or skin contact. Proper safety protocols are recommended when working with this compound to ensure the well-being of personnel involved.

Looking ahead, the demand for 1,1 Trifluoropentane is expected to grow as industries continue to seek sustainable and efficient solutions for their operations. Ongoing research into its properties and applications will undoubtedly uncover new opportunities for this versatile compound.

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